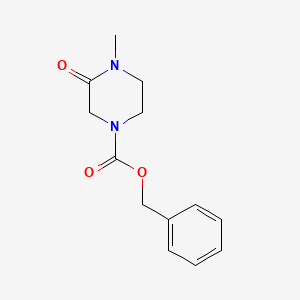
4-Cbz-1-methyl-2-piperazinone
Descripción general
Descripción
4-Cbz-1-methyl-2-piperazinone is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : Approximately 246.31 g/mol
- Structural Features :
- Piperazinone framework, which enhances its reactivity and biological interactions.
- The presence of the benzyl group stabilizes certain intermediates during chemical transformations.
Pharmaceutical Applications
4-Cbz-1-methyl-2-piperazinone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its applications can be categorized into several key areas:
-
Drug Development :
- Utilized in synthesizing compounds with potential therapeutic effects against neurological disorders.
- Acts as a scaffold for developing new piperazine-containing drugs that exhibit enhanced pharmacokinetic properties.
-
CXCR4 Antagonists :
- Research indicates that derivatives of piperazine, including this compound, can function as antagonists for the CXCR4 receptor, which is implicated in various diseases, including cancer and HIV. For instance, modifications to the piperazine structure have led to the discovery of novel CXCR4 antagonists with improved efficacy and safety profiles .
-
Antimicrobial Agents :
- The compound has shown potential antimicrobial activity when incorporated into larger molecular frameworks. Studies suggest that structural modifications can enhance its effectiveness against various bacterial strains.
The biological efficacy of this compound is influenced by its structural features:
- Binding Affinity : Interaction studies have demonstrated its ability to bind to various biological targets, which is crucial for understanding its therapeutic potential.
- Mechanism of Action : The compound's activity may involve modulation of neurotransmitter systems or inhibition of specific enzyme pathways, contributing to its pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Piperazine Derivatives in Cancer Therapy :
-
Neuroprotective Effects :
- Research indicates that compounds containing the piperazine moiety can cross the blood-brain barrier, suggesting potential neuroprotective applications. This property is particularly relevant for developing treatments for neurodegenerative diseases.
-
Antimicrobial Activity :
- A comparative study on related compounds showed that several synthesized derivatives exhibited moderate to good activity against bacterial strains such as E. coli and S. aureus, indicating the potential of this compound in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-N-Boc-piperazine-2-carboxylic acid | Contains a tert-butyloxycarbonyl (Boc) group | Different protective group influences reactivity |
| (S)-4-N-Cbz-piperazine-2-carboxylic acid | Enantiomer with similar structure | Different stereochemistry affects biological activity |
Propiedades
Número CAS |
685520-31-4 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
benzyl 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
DFPKDZCTRBMEPV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














